1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
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Description
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I. This molecule has gained significant attention in recent years due to its potential as an anticancer agent.
Scientific Research Applications
Stereoselective Synthesis and Kinase Inhibition
Research on related compounds highlights the importance of stereoselective synthesis in developing potent kinase inhibitors. For example, the synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179 was achieved through stereospecific hydroboration, indicating that structural analogs of this compound could serve as valuable tools in the study and potential treatment of diseases mediated by kinase pathways (Zecheng Chen et al., 2010).
Antifungal Activity
Similar urea derivatives have been evaluated for their antifungal properties. The synthesis and evaluation of N(1)- and N(3)-(4-fluorophenyl) ureas as antifungal agents against specific fungi strains suggest that structurally related compounds might also possess antifungal capabilities, useful in agricultural chemistry or as pharmaceutical agents (A. Mishra et al., 2000).
Cytotoxicity and Topoisomerase Inhibition
The design, synthesis, and evaluation of novel compounds for their cytotoxicity and topoisomerase IIα inhibitory activity indicate the potential for related urea compounds in cancer research. These activities are crucial for developing new anticancer agents, suggesting that the compound could be explored for its efficacy in inhibiting cancer cell growth (Raquib Alam et al., 2016).
Corrosion Inhibition
Studies on 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions highlight the application of urea derivatives in industrial processes. These compounds form protective layers on metal surfaces, reducing corrosion, which suggests potential applications for related compounds in material science and engineering (B. Mistry et al., 2011).
Molecular Recognition and Sensing
Research into the binding of carboxylic acids by fluorescent pyridyl ureas demonstrates the utility of urea derivatives in developing sensors for detecting various organic molecules. This application is particularly relevant in analytical chemistry, where such compounds can be used to detect and quantify analytes in complex mixtures (L. Jordan et al., 2010).
properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c20-15-7-4-8-17(11-15)23-13-16(12-18(23)24)22-19(25)21-10-9-14-5-2-1-3-6-14/h4-5,7-8,11,16H,1-3,6,9-10,12-13H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHUFYMVULUPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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